D-(-)-Pseudoephedrine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

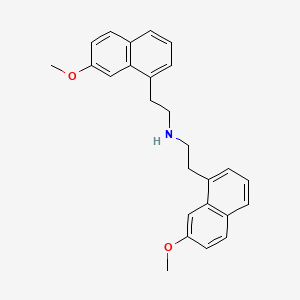

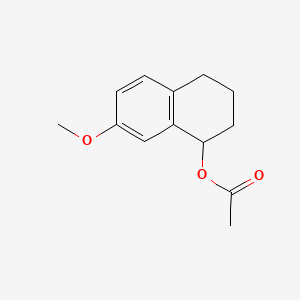

D-(-)-Pseudoephedrine-d3, also known as d-pseudoephedrine-d3, is a deuterated form of the drug pseudoephedrine. It is a sympathomimetic drug that acts as a nasal decongestant and is commonly used in over-the-counter cold and allergy medications. However, the focus of

Mechanism of Action

D-(-)-Pseudoephedrine-d3 acts as a sympathomimetic drug by stimulating the alpha-adrenergic receptors in the nasal mucosa. This results in vasoconstriction and a reduction in nasal congestion. This compound also has a mild bronchodilator effect due to its beta-adrenergic receptor agonist activity.

Biochemical and Physiological Effects

This compound has been shown to increase blood pressure and heart rate in some individuals. It can also cause insomnia, nervousness, and anxiety. These effects are thought to be due to the drug's sympathomimetic activity.

Advantages and Limitations for Lab Experiments

D-(-)-Pseudoephedrine-d3 is a useful tool for studying drug metabolism and drug-drug interactions. Its deuterated form allows for easy detection and quantification in biological samples using mass spectrometry. However, its use is limited to in vivo studies as it cannot be used to study drug metabolism in vitro.

Future Directions

There are several future directions for the use of D-(-)-Pseudoephedrine-d3 in scientific research. One area of interest is the investigation of the effect of genetic polymorphisms on drug metabolism. Another area of interest is the use of this compound in drug-drug interaction studies to improve drug safety and efficacy. Additionally, the use of this compound in combination with other deuterated drugs may provide new insights into drug metabolism and pharmacokinetics.

Synthesis Methods

D-(-)-Pseudoephedrine-d3 can be synthesized using a deuterated form of benzaldehyde and nitroethane. This reaction is catalyzed by a base such as sodium hydroxide and results in the formation of a deuterated form of nitrostyrene. The nitrostyrene can then be reduced using a reducing agent such as lithium aluminum hydride to produce this compound.

Scientific Research Applications

D-(-)-Pseudoephedrine-d3 has been used in scientific research as a tracer molecule for pharmacokinetic studies. It is often used in conjunction with other deuterated drugs to determine the metabolic fate of the drug in vivo. This compound has also been used to study drug-drug interactions and to investigate the effect of genetic polymorphisms on drug metabolism.

properties

CAS RN |

204395-54-0 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

168.254 |

IUPAC Name |

(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m1/s1/i2D3 |

InChI Key |

KWGRBVOPPLSCSI-DWHXCNOZSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NC |

synonyms |

(αR)-α-[(1R)-1-(Methyl-d3-amino)ethyl]benzenemethanol; [R-(R*,R*)]-α-[1-(Methyl-d3-amino)ethyl]benzenemethanol; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

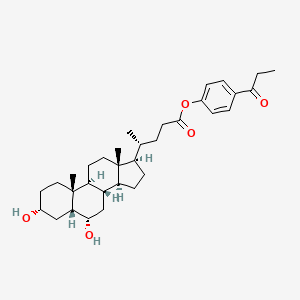

![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)

![[(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569477.png)

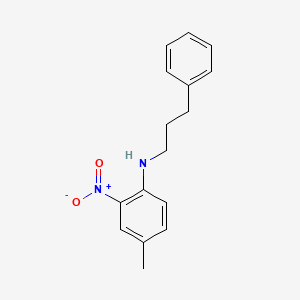

![3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B569478.png)

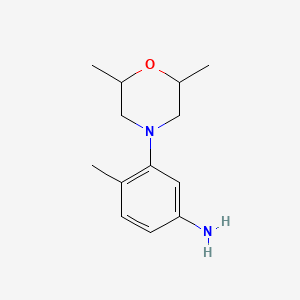

![5-Methylimidazo[1,2-c]pyrimidine](/img/structure/B569493.png)